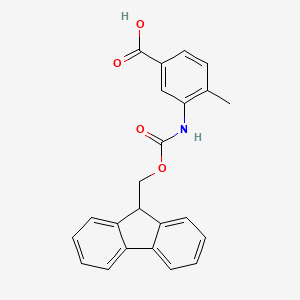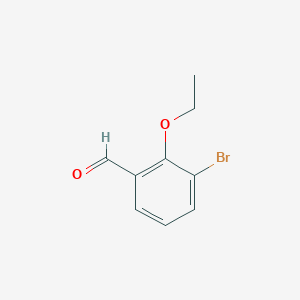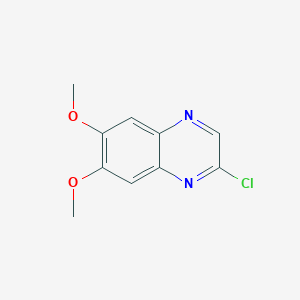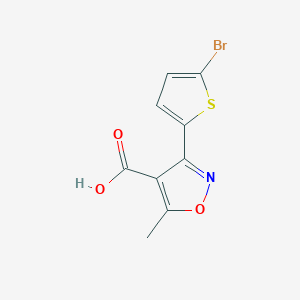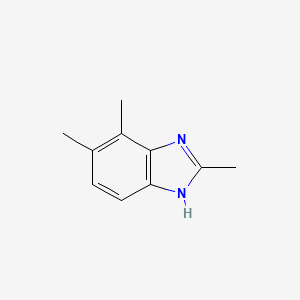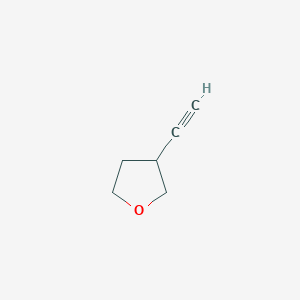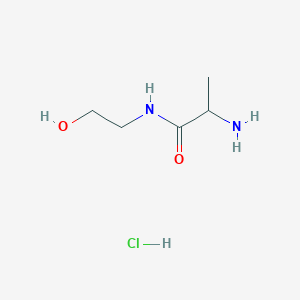![molecular formula C11H10N2O B1322580 [4-(Pyrazin-2-yl)phenyl]methanol CAS No. 545421-49-6](/img/structure/B1322580.png)
[4-(Pyrazin-2-yl)phenyl]methanol
概要
説明
[4-(Pyrazin-2-yl)phenyl]methanol: is an organic compound with the molecular formula C11H10N2O It is characterized by the presence of a pyrazine ring attached to a phenyl group, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pyrazin-2-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with pyrazine under palladium-catalyzed cross-coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide . The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .
化学反応の分析
Types of Reactions:
Oxidation: [4-(Pyrazin-2-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .
Reduction: The compound can be reduced to form the corresponding using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of nitro or bromo derivatives.
科学的研究の応用
Chemistry: [4-(Pyrazin-2-yl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It exhibits biological activities such as antimicrobial and anti-inflammatory properties .
Industry: The compound is used in the development of materials with specific electronic properties. It is also explored for its potential use in organic light-emitting diodes (OLEDs) and solar cells .
作用機序
The mechanism of action of [4-(Pyrazin-2-yl)phenyl]methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors , leading to the modulation of biochemical pathways. The pyrazine ring is known to participate in hydrogen bonding and π-π interactions , which can influence its binding affinity and specificity .
類似化合物との比較
- [4-(Pyridin-2-yl)phenyl]methanol
- [4-(Quinolin-2-yl)phenyl]methanol
- [4-(Isoquinolin-2-yl)phenyl]methanol
Comparison: [4-(Pyrazin-2-yl)phenyl]methanol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its analogs. The pyrazine ring’s nitrogen atoms can participate in additional interactions, enhancing the compound’s reactivity and binding properties .
特性
IUPAC Name |
(4-pyrazin-2-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWXAZOUOQJQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545421-49-6 | |
| Record name | [4-(Pyrazin-2-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)
